N-(4-(furan-3-yl)benzyl)isoxazole-5-carboxamide
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Overview
Description
N-(4-(furan-3-yl)benzyl)isoxazole-5-carboxamide is a compound that belongs to the class of isoxazole derivatives Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom The presence of the furan ring, a five-membered aromatic ring with one oxygen atom, adds to the compound’s unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)isoxazole-5-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where furan is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Coupling of the Benzyl Group: The benzyl group can be coupled to the isoxazole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Reduction: The isoxazole ring can be reduced to form isoxazolines using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dichloromethane.
Major Products Formed
Oxidation: Furanones.
Reduction: Isoxazolines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(4-(furan-3-yl)benzyl)isoxazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The furan and isoxazole rings contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like valdecoxib and leflunomide, which also contain the isoxazole ring, are used as anti-inflammatory agents.
Furan Derivatives: Compounds like nitrofurantoin, which contain the furan ring, are used as antimicrobial agents.
Uniqueness
N-(4-(furan-3-yl)benzyl)isoxazole-5-carboxamide is unique due to the combination of the furan and isoxazole rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(14-5-7-17-20-14)16-9-11-1-3-12(4-2-11)13-6-8-19-10-13/h1-8,10H,9H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOKBOZKIGPGAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=NO2)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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